Product packaging for N,N-diallyl-4-aminobenzenesulfonamide(Cat. No.:CAS No. 193891-96-2)

N,N-diallyl-4-aminobenzenesulfonamide

Cat. No.: B185397
CAS No.: 193891-96-2
M. Wt: 252.33 g/mol
InChI Key: AXARZLMYPYOPDX-UHFFFAOYSA-N
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Description

N,N-diallyl-4-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2S B185397 N,N-diallyl-4-aminobenzenesulfonamide CAS No. 193891-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARZLMYPYOPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366715
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193891-96-2
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Sulfonamide Derivatives in Chemical Research

Sulfonamide derivatives, characterized by the -SO₂NH₂ functional group, represent a critical class of compounds in chemical research, primarily due to their wide array of biological activities. impactfactor.orgnih.gov Historically, they were among the first effective antimicrobial drugs and continue to be a vital component in the development of new therapeutic agents. nih.gov Their significance extends across various domains of medicinal chemistry, including the design of antibacterial, anticancer, antiviral, and anti-inflammatory agents. impactfactor.org

The versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. scielo.br This adaptability has led to the development of sulfonamide-containing drugs for a multitude of applications, from diuretics to anticonvulsants. The ongoing exploration of novel sulfonamide derivatives is driven by the need to overcome drug resistance and to develop therapies for a range of diseases. nih.gov

Overview of the Research Landscape for N,n Diallyl 4 Aminobenzenesulfonamide

Precursor Synthesis and Functionalization Pathways

The foundation of synthesizing this compound lies in the robust preparation of its precursors and the application of reliable functionalization techniques.

Synthesis of 4-Aminobenzenesulfonamide Core

The 4-aminobenzenesulfonamide (sulfanilamide) moiety is a critical starting material. One common industrial production method begins with acetanilide. researchgate.net This process involves chlorosulfonation of acetanilide, followed by amination to form the sulfonamide group, and subsequent hydrolysis under acidic or basic conditions to remove the acetyl protecting group, yielding the 4-aminobenzenesulfonamide core. researchgate.net

An alternative laboratory-scale synthesis starts from 4-nitrobenzenesulfonamide (B188996). nsf.gov This method involves the reduction of the nitro group to an amine. In a typical procedure, 4-nitrobenzenesulfonamide is dissolved in methanol (B129727), and reduced iron is added in the presence of hydrochloric acid. nsf.gov The reaction mixture is stirred at room temperature, and after completion, the product is isolated by filtration, basification, and extraction to yield 4-aminobenzenesulfonamide. nsf.gov

N-Alkylation Strategies for Sulfonamides

The introduction of alkyl groups onto the nitrogen atom of a sulfonamide is a key transformation. While direct alkylation with alkyl halides is a traditional method, modern catalytic approaches have gained prominence for their efficiency and selectivity.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and efficient strategy for N-alkylation. This process uses alcohols as alkylating agents, with water as the only byproduct. Various transition metal catalysts are effective for this transformation. For instance, ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands like DPEphos, can catalyze the N-alkylation of primary sulfonamides with alcohols. nih.gov Similarly, well-defined manganese(I) pincer complexes have been developed for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides using primary alcohols as the alkylating agents. jsynthchem.comresearchgate.net These reactions typically offer excellent yields and tolerate various functional groups. jsynthchem.com For reactions requiring aqueous conditions, water-soluble iridium complexes have also been shown to catalyze the N-alkylation of sulfonamides with alcohols, often enhanced by microwave irradiation. nih.gov

Direct Synthesis of this compound

The direct synthesis focuses on attaching two allyl groups to the sulfonamide nitrogen of the 4-aminobenzenesulfonamide precursor.

Conventional Synthetic Routes and Reaction Conditions

The conventional synthesis of this compound is not explicitly detailed in widely available literature, but a logical pathway can be constructed based on standard organic chemistry principles and analogous reactions. The primary challenge is the presence of two nucleophilic sites: the aniline (B41778) nitrogen (Ar-NH₂) and the sulfonamide nitrogen (-SO₂NH₂). To achieve selective N,N-diallylation at the sulfonamide position, a protection strategy is often employed.

First, the more nucleophilic 4-amino group is protected, commonly as an acetamide (B32628). The resulting N-(4-sulfamoylphenyl)acetamide is then subjected to diallylation. This reaction would involve treating the protected precursor with at least two equivalents of an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent. The final step would be the deprotection of the acetamide group to reveal the 4-amino functionality, yielding the target compound.

Based on similar N-alkylation reactions of sulfonamides, a plausible set of conditions for the key diallylation step is outlined below. nsf.govnih.gov

Table 1: Plausible Conventional Reaction Conditions for N,N-diallylation

ParameterConditionPurpose
Substrate N-(4-sulfamoylphenyl)acetamideProtected precursor
Alkylating Agent Allyl Bromide (≥ 2 equivalents)Source of allyl groups
Base Sodium Hydroxide (NaOH) or Triethylamine (B128534) (Et₃N)Deprotonates the sulfonamide
Solvent Tetrahydrofuran (THF)Aprotic solvent to dissolve reactants
Temperature Room TemperatureMild condition to avoid side reactions
Reaction Time 24 hoursAllows for completion of the dialkylation

This nucleophilic substitution reaction proceeds via the deprotonation of the sulfonamide nitrogen by the base, creating a nucleophilic anion that subsequently attacks the allyl bromide in an Sₙ2 fashion. nih.gov Using two or more equivalents of the alkylating agent and base drives the reaction towards the desired disubstituted product.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating. nih.gov The synthesis of sulfonamides and their derivatives is particularly amenable to this technology. orientjchem.org

For the synthesis of this compound, a mixture of the protected precursor (N-(4-sulfamoylphenyl)acetamide), allyl bromide, and a base in a suitable solvent like ethanol (B145695) or 2-propanol could be subjected to microwave irradiation. nih.gov This method dramatically shortens the reaction duration from many hours to mere minutes. nih.gov The rapid, uniform heating provided by microwaves can enhance reaction rates and improve efficiency.

Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis for N-Arylation

MethodSolventReaction TimeAdvantage
Classical 2-Propanol12 hoursSimple setup
Microwave 2-Propanol20 minutesRapid, efficient, high yield

Data adapted from a comparable synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov

Optimization of Reaction Parameters and Yield

To maximize the yield and purity of this compound, several reaction parameters must be optimized. This process is crucial for developing a robust and scalable synthetic protocol.

For conventional synthesis , key parameters include:

Choice of Base: The strength and solubility of the base are critical. Stronger bases like sodium hydride (NaH) or weaker organic bases like triethylamine can be compared to find the optimal balance between reactivity and prevention of side reactions.

Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile (B52724) may offer faster reaction times compared to less polar solvents like THF.

Stoichiometry: The molar ratio of the allyl halide and base to the sulfonamide substrate must be carefully controlled. An excess of the reagents can ensure complete diallylation but may lead to purification challenges.

Temperature: While room temperature is a good starting point, gentle heating might be required to drive the reaction to completion, especially if less reactive alkylating agents or bases are used.

For microwave-assisted approaches , optimization involves:

Microwave Power: Adjusting the wattage can control the rate of heating. The optimal power level achieves the target temperature quickly without causing localized overheating or decomposition.

Reaction Time: The irradiation time should be minimized to the point where the starting material is fully consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

Temperature Control: Setting a maximum reaction temperature is crucial to prevent degradation of the reactants or products.

By systematically adjusting these parameters, a synthetic route can be refined to produce this compound in high yield and purity.

One-Pot and Cascade Methodologies

One-pot and cascade reactions offer significant advantages in organic synthesis by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. While specific one-pot or cascade methodologies for the direct synthesis of this compound are not extensively detailed in the literature, strategies for the synthesis of related sulfonamides can be adapted.

A plausible one-pot approach could involve the direct reaction of a suitable thiol with an amine. rsc.org Research has demonstrated the oxidative coupling of thiols and amines as a powerful method for creating sulfenamides, sulfinamides, and sulfonamides in a single step, which avoids pre-functionalization and reduces waste. rsc.org For instance, the direct synthesis of sulfonamides from thiols and amines has been achieved through the action of I₂O₅, which facilitates the formation of two S=O bonds and one S-N bond in a single operation. rsc.org

Another strategy involves the use of amine-derived sulfonate salts with cyanuric chloride in a mild and efficient one-pot method to produce sulfonamides in good to excellent yields at room temperature. organic-chemistry.org This method is versatile and accommodates a wide range of structurally diverse amines. organic-chemistry.org The reaction proceeds via an SNAr mechanism, where an intermediate sulfonyl chloride is formed in situ and subsequently reacts with an amine. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, represent a highly efficient synthetic strategy. A novel regiospecific cascade synthesis of various sulfonamide derivatives has been reported starting from N-(2-polychloroethyl)sulfonamides. nih.gov This process involves a cyclization to an aziridine (B145994) intermediate, followed by further transformations. nih.gov While the direct application to this compound is not demonstrated, it highlights the potential of cascade strategies in complex sulfonamide synthesis.

The synthesis of N-sulfonylimines via a copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfonamides presents another potential pathway. rsc.org This method is noted for its mild and green conditions. rsc.org Furthermore, the oxidative addition of sulfonamides to allylic derivatives is a key area of research. benthamscience.com The specific course of these reactions is influenced by factors such as the solvent, oxidant, and the nature of the sulfonamide, and can lead to various nitrogen-containing heterocycles or linear products. benthamscience.com

A conceptual one-pot synthesis for this compound could start from a primary sulfonamide, such as a protected 4-aminobenzenesulfonamide (e.g., 4-acetamidobenzenesulfonamide). This would be followed by a one-pot deprotection and subsequent N,N-diallylation. Metal triflate-mediated nonhydrolytic N-deacylation of N-acylsulfonamides has been shown to be effective, allowing for subsequent one-pot condensation reactions. rsc.org

The following table summarizes various one-pot and cascade methodologies applicable to sulfonamide synthesis, which could be adapted for the target compound.

Methodology Starting Materials Key Reagents/Catalysts Potential Application Reference
Oxidative CouplingThiols, AminesI₂O₅Direct formation of the sulfonamide bond. rsc.org
Amine-Sulfonate Salt ReactionAmine-derived sulfonate salts, AminesCyanuric chloride, TriethylamineFormation of sulfonamides from pre-formed salts. organic-chemistry.org
Cascade from PolychloroethylsulfonamidesN-(1-Aryl-2-polychloroethyl)arenesulfonamidesMercaptoethanolComplex sulfonamide synthesis via cascade. nih.gov
Oxidative Cascade with AlcoholsAlcohols, SulfonamidesCuI, L-proline, TEMPOFormation of N-sulfonylimines as intermediates. rsc.org
One-Pot Deprotection-CondensationN-Acylsulfonamides, DMFDMAMetal triflatesSynthesis of tertiary sulfonamides from protected primary sulfonamides. rsc.org

Scalability Considerations in Laboratory Research

The transition of a synthetic route from a small-scale laboratory experiment to a larger, preparative scale introduces a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and reproducible process on a larger laboratory scale.

A primary consideration in sulfonamide synthesis is the management of reaction conditions. Traditional methods often rely on corrosive reagents like sulfonyl chlorides. thieme-connect.comthieme.de Handling larger quantities of such materials increases safety risks. Modern methods that avoid these harsh reagents, such as those starting from sulfinate salts or employing catalytic systems, are therefore more amenable to scale-up. acs.org

Heat management is another critical factor. The formation of the sulfonamide bond can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, potentially causing side reactions, product degradation, or even runaway reactions. The use of controlled addition funnels, ice baths, and careful monitoring of the internal reaction temperature are essential.

The choice of synthetic strategy also has significant implications for scalability. Flow chemistry, where reagents are continuously pumped through a reactor, offers a powerful solution to many scale-up challenges. chemrxiv.org A study on the synthesis of a sulfonamide library demonstrated that flow conditions allow for an efficient, safe, and easily scalable preparation. chemrxiv.org This approach provides excellent control over reaction parameters such as temperature, pressure, and reaction time, and minimizes the volume of hazardous materials present at any given moment.

The scalability of alkylation reactions, such as the N-alkylation of a primary sulfonamide to a tertiary sulfonamide, also requires careful consideration. researchgate.net These reactions can be influenced by the choice of base, solvent, and temperature. On a larger scale, issues such as mixing efficiency and the potential for side reactions (e.g., over-alkylation or elimination) become more pronounced. The use of robust and well-defined catalytic systems, for example, iridium catalysts for N-alkylation with alcohols, can improve the reliability and yield of such transformations on a larger scale. thieme-connect.com

The following table outlines key considerations for scaling up the synthesis of this compound in a laboratory setting.

Consideration Challenge Mitigation Strategy Reference
Reagent HandlingUse of corrosive or toxic reagents (e.g., sulfonyl chlorides).Employing milder, more stable starting materials like sulfinate salts or utilizing catalytic methods. thieme-connect.comthieme.deacs.org
Heat ManagementExothermic nature of sulfonamide bond formation and alkylation steps.Controlled addition of reagents, use of cooling baths, and continuous monitoring of reaction temperature.-
Process ControlMaintaining consistent reaction conditions (temperature, mixing, time) on a larger scale.Implementation of automated systems or flow chemistry for precise control over reaction parameters. chemrxiv.org
Reaction EfficiencyPotential for decreased yields and increased side products upon scale-up.Optimization of reaction conditions (catalyst loading, solvent, temperature) at the target scale; use of highly efficient catalytic systems. thieme-connect.com
Workup and PurificationHandling larger volumes of solvents and materials during extraction and chromatography.Selection of crystallization-friendly solvents to simplify purification; exploring alternative purification methods like trituration.-

Advanced Spectroscopic and Analytical Characterization of N,n Diallyl 4 Aminobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N,N-diallyl-4-aminobenzenesulfonamide, distinct signals would be expected for the aromatic protons, the protons of the two allyl groups, and the amine protons.

The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets in the region of δ 6.5-8.0 ppm. researchgate.net The protons on the carbons adjacent to the sulfonyl group are expected to be downfield compared to those adjacent to the amino group due to the electron-withdrawing nature of the sulfonamide.

The allyl groups would exhibit a characteristic pattern. The methine proton (-CH=) would appear as a multiplet, while the terminal vinyl protons (=CH₂) would also be multiplets. The methylene (B1212753) protons (-N-CH₂-) attached to the nitrogen would likely be observed as a doublet.

The protons of the primary amine (-NH₂) on the benzene ring would typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (ortho to SO₂NH₂)7.5 - 7.8Doublet
Aromatic Protons (ortho to NH₂)6.6 - 6.8Doublet
Allyl -CH=5.7 - 5.9Multiplet
Allyl =CH₂5.1 - 5.3Multiplet
Allyl -N-CH₂-3.8 - 4.0Doublet
Amine -NH₂VariableBroad Singlet

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would appear in the range of δ 110-155 ppm. The carbon atom attached to the sulfonamide group (C-S) and the carbon atom attached to the amino group (C-N) would have distinct chemical shifts due to the different electronic effects of these substituents. The other two aromatic carbons would also be distinguishable.

The carbons of the allyl groups would have characteristic chemical shifts. The methylene carbon attached to the nitrogen (-N-CH₂-) would be expected in the range of δ 40-50 ppm. The internal alkene carbon (-CH=) would appear further downfield, typically between δ 130-140 ppm, while the terminal alkene carbon (=CH₂) would be found around δ 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-S140 - 150
Aromatic C-N145 - 155
Aromatic CH (ortho to SO₂NH₂)125 - 130
Aromatic CH (ortho to NH₂)115 - 120
Allyl -CH=130 - 140
Allyl =CH₂115 - 125
Allyl -N-CH₂-40 - 50

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov A common derivatization agent for sulfonamides is diazomethane, followed by an acylation agent. usda.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound, along with characteristic fragment ions that can aid in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique that is well-suited for the analysis of sulfonamides without the need for derivatization. usda.govnih.govacgpubs.org The compound would first be separated from any impurities on a liquid chromatography column, typically a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, which typically form protonated molecules [M+H]⁺ in the positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the identity of the compound. nih.govhpst.cz

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. benthamdirect.comingentaconnect.com This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm its molecular formula (C₁₂H₁₆N₂O₂S) by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. The fragmentation patterns observed in HRMS can also be used to propose and confirm detailed fragmentation pathways, further solidifying the structural assignment. benthamdirect.comingentaconnect.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, revealing the presence of specific chemical bonds and structural motifs.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative analysis of this compound. The FT-IR spectrum provides valuable information about the primary functional groups present in the molecule. Although a specific spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the known frequencies of its constituent functional groups, by referencing spectral data of similar sulfonamide structures. researchgate.netresearchgate.netresearchgate.net

Key functional groups and their expected vibrational frequencies include the sulfonamide group (SO₂), the primary amino group (-NH₂), the aromatic ring (C=C), and the allyl groups (-CH=CH₂). The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. The amino group exhibits characteristic N-H stretching vibrations. The allyl groups introduce C=C and C-H stretching and bending vibrations.

A detailed analysis of the FT-IR spectrum of related 4-aminobenzenesulfonamide derivatives allows for the assignment of characteristic absorption bands. researchgate.netresearchgate.net For instance, studies on similar compounds reveal the following typical assignments which are expected to be present in the spectrum of this compound:

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300 N-H stretching Primary amine (-NH₂)
3100-3000 C-H stretching Aromatic & Alkene
1640-1600 C=C stretching Alkene (allyl group)
1600-1450 C=C stretching Aromatic ring
1350-1315 Asymmetric SO₂ stretching Sulfonamide (-SO₂N<)
1170-1150 Symmetric SO₂ stretching Sulfonamide (-SO₂N<)
970-910 =C-H bending (out-of-plane) Alkene (allyl group)

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the analysis of sulfonamides. wu.ac.thresearchgate.net

HPLC is a robust and widely used technique for the analysis of sulfonamide compounds. A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C8 or C18, with a polar mobile phase. wu.ac.thresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

A gradient elution is often employed to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. wu.ac.th The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs in the UV region. For instance, a method for a related compound, 4-amino benzene sulphonamide, utilized a YMC-Triart C8 column with a gradient elution and UV detection at 265 nm, reporting a retention time of approximately 8.4 minutes. wu.ac.thresearchgate.net

Table 2: Representative HPLC Method Parameters for Sulfonamide Analysis

Parameter Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.thresearchgate.net
Mobile Phase A Water with 0.1% Formic Acid gimitec.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 1.0 mL/min wu.ac.thresearchgate.net
Detection UV at 265 nm researchgate.net

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. gimitec.comnih.gov UPLC methods are particularly advantageous for the analysis of complex mixtures and for trace-level quantification. nih.govhpst.cz

For the analysis of this compound, a UPLC method would offer significant improvements in efficiency. These methods often employ sub-2 µm particle columns, such as an ACQUITY UPLC BEH C18, and operate at higher flow rates. gimitec.com The mobile phases are similar to those used in HPLC, typically a combination of water and acetonitrile or methanol with a formic acid modifier. gimitec.comnih.gov The enhanced separation power of UPLC allows for a more accurate assessment of the compound's purity.

Table 3: Typical UPLC Method Parameters for Sulfonamide Analysis

Parameter Condition
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) gimitec.com
Mobile Phase A 0.1% Formic Acid in Water gimitec.com
Mobile Phase B 0.1% Formic Acid in Methanol gimitec.com
Flow Rate 0.65 mL/min gimitec.com
Detection UV at 270 nm gimitec.com

Elemental Analysis for Stoichiometric Composition (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and providing evidence of its purity.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.01 12 144.12 57.12
Hydrogen H 1.01 16 16.16 6.41
Nitrogen N 14.01 2 28.02 11.10
Oxygen O 16.00 2 32.00 12.68
Sulfur S 32.07 1 32.07 12.71

| Total | | | | 252.37 | 100.00 |

Chemical Reactivity and Derivatization of N,n Diallyl 4 Aminobenzenesulfonamide

Reactions Involving the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in N,N-diallyl-4-aminobenzenesulfonamide is a key site for various chemical modifications, including alkylation, acylation, and participation in cyclization reactions to form heterocyclic structures.

While this compound already possesses two allyl groups on one of its nitrogen atoms, the primary amino group on the benzene (B151609) ring is available for further functionalization.

N-Alkylation: The selective N-alkylation of aminobenzenesulfonamides can be achieved using various catalytic systems. For instance, a metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov This method provides a pathway to introduce additional alkyl groups to the aromatic amine. The general conditions for such reactions often involve a suitable catalyst and solvent, with reaction times and temperatures varying depending on the specific substrates.

N-Acylation: The primary amino group can also undergo N-acylation. This reaction typically involves treating the aminobenzenesulfonamide with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. This leads to the formation of an amide linkage. The mechanism is analogous to nucleophilic acyl substitution. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminobenzenesulfonamide Scaffolds
Reaction TypeReagentsCatalyst/ConditionsProduct Type
N-AlkylationAminobenzenesulfonamide, Alcohol[(p-Cymene)Ru(2,2'-bpyO)(H₂O)] nih.govAmino-(N-alkyl)benzenesulfonamide
N-AcylationAminobenzenesulfonamide, Acid ChlorideBase (e.g., Pyridine) nih.govN-Acylaminobenzenesulfonamide

The primary amino group of this compound can react with isothiocyanates to form thiourea (B124793) derivatives. nih.gov These derivatives are of interest due to their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds. nih.govmdpi.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate.

Thiourea derivatives are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov For example, they can be used to prepare thiazoles, pyrimidines, and triazines. nih.gov The synthesis of N-acyl thiourea derivatives often involves the reaction of an isothiocyanate with an appropriate acylating agent. nih.gov

The sulfonamide moiety and the diallyl groups of this compound can participate in various cyclization reactions to form a range of heterocyclic compounds. These reactions are often key steps in the synthesis of molecules with potential pharmaceutical applications.

For instance, sulfonamide derivatives can be used as precursors for the synthesis of various nitrogen-containing heterocycles. nih.gov In some cases, intramolecular cyclization can occur, where a reactive group on the sulfonamide chain reacts with another part of the molecule to form a ring. The specific heterocyclic system formed depends on the reactants and reaction conditions.

Table 2: Examples of Heterocycles Synthesized from Sulfonamide Precursors
HeterocycleGeneral Synthetic StrategyKey Intermediates/Reagents
1,2,4-Benzothiadiazepine-1,1-dioxidesReaction of a bielectrophilic 1,3-C–N–S reagent with binucleophilic benzylamines. nih.govN-(chlorosulfonyl)imidoyl chloride, benzylamines nih.gov
1,2,4-ThiadiazinesLewis acid-initiated intramolecular cyclization of N-alkenyl amidines. nih.govN-(chlorosulfonyl)imidoyl chloride, alkenyl amines nih.gov
Pyrrole-fused bridged [2.2.1] skeletonsCopper-catalyzed [3 + 2]-cycloaddition of alkenyl N-propargyl tethered ynamides. nih.govYnamides, copper catalyst nih.gov

Reactivity of the Allyl Moieties

The two allyl groups in this compound are electron-rich due to the double bonds, making them susceptible to a variety of reactions, including electrophilic additions and cycloadditions.

The double bonds of the allyl groups can undergo electrophilic addition reactions. For example, they can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes or with hydrohalic acids (e.g., HBr, HCl) to form haloalkanes. These reactions proceed via the formation of a carbocation intermediate. The functionalized products can then be used in further synthetic transformations.

The allyl groups can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the dienophile. mdpi.com In this type of reaction, a conjugated diene reacts with the double bond of the allyl group to form a six-membered ring. mdpi.com The reactivity of the allyl group as a dienophile can be influenced by the electron-withdrawing nature of the adjacent sulfonamide group.

Ring-Closure Metathesis (RCM) and Isomerization Pathways

Ring-Closure Metathesis (RCM) is a powerful synthetic tool for the formation of cyclic compounds from diene precursors. organic-chemistry.orgwikipedia.org In principle, this compound is a suitable candidate for RCM, which would lead to the formation of a five-membered unsaturated nitrogen heterocycle. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The expected product would be a dihydropyrrole derivative, with the concomitant release of ethylene (B1197577) gas as a byproduct. wikipedia.org

However, a thorough search of the scientific literature did not yield any specific studies detailing the RCM of this compound. Consequently, there is no available data on reaction conditions, catalyst efficiency, or yields for this particular transformation.

Furthermore, isomerization of the allyl groups can be a competing reaction pathway during metathesis. wikipedia.org Such isomerization can lead to the formation of undesired side products and may be influenced by the choice of catalyst and reaction conditions. Without specific studies, the potential for and pathways of isomerization for this compound remain uncharacterized.

Radical Cyclization Studies

The allyl groups in this compound also present the possibility for intramolecular radical cyclization. This type of reaction is typically initiated by a radical initiator and can lead to the formation of cyclic structures. The regioselectivity of such a cyclization would be a key aspect to investigate, determining the size of the resulting ring. However, as with RCM, no specific studies on the radical cyclization of this compound have been found in the public domain.

Transformations on the Aromatic Ring System

The 4-amino group on the phenyl ring of this compound is a key site for chemical modification. This primary amine can undergo a variety of reactions common to anilines. For the related compound, N-allyl-4-aminobenzenesulfonamide, oxidation of the amino group to form nitroso or nitro derivatives has been noted. It is plausible that this compound would exhibit similar reactivity.

Additionally, the amino group can be expected to undergo diazotization followed by substitution, allowing for the introduction of a wide range of functional groups onto the aromatic ring. However, specific examples and reaction conditions for such transformations on this compound are not documented.

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of chemical reactions involving this compound. For instance, in any potential electrophilic aromatic substitution reaction, the amino group would act as a strong activating, ortho-, para-directing group. However, the para position is already occupied by the sulfonamide group, suggesting that substitution would likely occur at the positions ortho to the amino group.

In the context of cyclization reactions such as RCM or radical cyclization, the formation of new stereocenters could be possible, leading to questions of stereoselectivity. Without experimental data, it is not possible to predict the stereochemical outcomes of any such reactions.

Theoretical and Computational Investigations of N,n Diallyl 4 Aminobenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of N,N-diallyl-4-aminobenzenesulfonamide. These computational methods, such as Density Functional Theory (DFT), are employed to analyze the molecule's behavior at the atomic level.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's stability; a smaller gap suggests higher reactivity. nih.gov

For sulfonamide derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential biological activity. researchgate.net For instance, in related sulfonamide structures, the HOMO may be localized on one part of the molecule, such as a benzo[b] nih.govresearchgate.netoxazin-3-yl ring, while the LUMO is distributed across other regions like the p-chlorobenzene ring. researchgate.net A small HOMO-LUMO energy gap is indicative of high excitation energies and reactivity, which can facilitate the transfer of electrons. researchgate.net This charge transfer is a crucial aspect of the molecule's potential interactions. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Sulfonamide Derivative

Molecular Orbital Energy (eV)
HOMO -
LUMO -
Energy Gap 0.800

Data derived from a study on a related sulfonamide, illustrating the concept of HOMO-LUMO energy gap calculations. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. The presence of flexible allyl groups allows for multiple conformations, and computational methods can determine their relative energies. This analysis helps in understanding how the molecule might change its shape to bind to a biological target.

The potential energy surface of the molecule reveals the energy changes associated with rotations around its single bonds. For example, significant conformational changes can occur at the sulfonyl group. nih.gov Theoretical calculations of dihedral angles, such as those involving the sulfur and nitrogen atoms of the sulfonamide group, can pinpoint the most stable conformations. nih.gov These variations in conformation can be influenced by the presence of atoms like sulfur, which can exist in different ionization states. nih.gov

Prediction of Spectroscopic Parameters

Theoretical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to confirm the molecule's structure.

Calculated IR spectra for similar sulfonamide compounds have shown good agreement with experimental data. researchgate.netresearchgate.net For example, the characteristic stretching modes of the SO2 group in sulfonamides are typically observed in the range of 1371-1148 cm⁻¹ theoretically and 1358-1130 cm⁻¹ experimentally in the IR spectrum. researchgate.net The N-S stretching vibration is another key indicator, often predicted and observed in the range of 831-939 cm⁻¹. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating how this compound interacts with biological macromolecules, such as proteins.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is widely used to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov

For sulfonamide derivatives, docking studies have been instrumental in evaluating their binding affinities and conformations within the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov In such studies, the sulfonamide ligand is placed into the binding pocket of the protein, and its interactions with surrounding amino acid residues are analyzed. nih.gov The effectiveness of these interactions often correlates with the compound's observed biological activity. nih.gov For instance, the docking of various sulfonamide derivatives into the active site of glucosamine-6-phosphate synthase has been used to explain their antimicrobial properties. tsijournals.com

Binding Affinity Predictions (Conceptual Framework)

Predicting the binding affinity of a ligand to its target is a primary goal of molecular modeling. This involves calculating the free energy of binding, which determines the strength of the interaction. While precise calculations can be complex, the conceptual framework relies on assessing factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions between the ligand and the protein.

The affinity of sulfonamide derivatives for their target enzymes is a key determinant of their potential efficacy. tsijournals.com Computational tools can estimate these binding affinities, providing a theoretical basis for the observed biological activities. nih.govtsijournals.com The insights gained from these predictions can guide the design of new derivatives with improved binding characteristics.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic interactions between this compound and biological macromolecules, such as enzymes or receptors. nih.gov This technique models the movement of atoms and molecules over time, governed by a set of force fields that describe the underlying physics of their interactions. peerj.com

In a typical MD simulation study, this compound would be placed in a simulated biological environment, such as a solvated protein-ligand complex. The simulation would track the trajectory of every atom, revealing detailed information about the stability of the binding pose, conformational changes in the protein upon binding, and the specific molecular interactions that stabilize the complex. dovepress.com For instance, studies on other sulfonamides have used MD simulations to characterize binding sites on enzymes like triose phosphate (B84403) isomerase, highlighting the importance of specific amino acid residues in selective affinity. peerj.com

The primary interactions governing the binding of this compound to a target protein can be dissected and quantified. These interactions typically include van der Waals forces, electrostatic interactions, and hydrogen bonding. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach used to estimate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. peerj.com

Below is an illustrative table of interaction energies that could be derived from an MD simulation of this compound bound to a hypothetical enzyme active site.

Table 1: Example Interaction Energy Components from an MD Simulation

This table is for illustrative purposes and represents typical data obtained from such a study.

Interaction Component Calculated Energy (kJ/mol) Contribution to Binding
Van der Waals Energy -95.5 Favorable
Electrostatic Energy -60.2 Favorable
Polar Solvation Energy 75.8 Unfavorable
Nonpolar Solvation Energy -12.1 Favorable

| Total Binding Energy | -92.0 | Favorable |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net These models are foundational in computer-assisted drug design and chemical risk assessment, as they allow for the virtual screening of compounds and the optimization of lead molecules. researchgate.net

The development of a QSAR/QSPR model for a series of sulfonamides, including this compound, begins with the compilation of a dataset of molecules with known experimental values for a specific property (e.g., solubility, protein binding affinity, or biological activity). nih.gov The goal is to create a mathematical equation that relates the chemical structure to this property.

The process involves several key steps:

Data Collection: Gathering a diverse set of sulfonamide compounds with measured data for the property of interest.

Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its constitutional, topological, geometric, and electronic features are calculated.

Model Building: Using statistical methods, a relationship is established between the descriptors (independent variables) and the property (dependent variable). Common techniques range from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). researchgate.net

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. researchgate.net

The selection of appropriate molecular descriptors is a critical step, as they are the numerical representation of the molecular structure. researchgate.net These descriptors encode different aspects of the molecule. For a compound like this compound, relevant descriptors might include those related to its size, shape, lipophilicity, and electronic charge distribution.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR

This table lists common categories of descriptors used in model development.

Descriptor Class Example Descriptor Information Encoded
Topological Wiener Index Molecular branching and size
Electronic Dipole Moment Polarity and charge distribution
Physicochemical LogP Lipophilicity/hydrophobicity
Steric/3D Molecular Volume Three-dimensional size of the molecule

| Constitutional | Molecular Weight | Total mass of the molecule |

Once a model is built, it must be statistically validated to assess its reliability and predictive performance. This involves both internal validation (using the training data) and external validation (using an independent set of test data). researchgate.net

Table 3: Key Statistical Parameters for Model Validation

This table outlines common metrics used to evaluate the quality of a QSAR/QSPR model.

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data. > 0.6
Q² (Cross-Validated R²) Measures the internal predictive ability of the model via cross-validation. > 0.5
R²_pred (External R²) Measures the predictive power of the model on an external test set. > 0.6

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and actual values. | As low as possible |

Computational Elucidation of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the detailed mechanisms of chemical reactions. rsc.org For this compound, this could involve investigating its synthesis pathway or its metabolic degradation.

These computational methods allow researchers to map out the entire potential energy surface of a reaction. This involves identifying and calculating the energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable molecules that are formed and consumed during the reaction.

Transition States: The highest energy point along the reaction coordinate between two intermediates or between reactants and products.

Table 4: Hypothetical Reaction Coordinate Data for a Reaction Step

This table illustrates the kind of data generated in a computational study of a reaction mechanism.

Species Description Relative Energy (kJ/mol)
Reactant Complex Initial state of interacting molecules 0.0
Transition State 1 (TS1) Energy barrier for the first step +85.2
Intermediate A stable species formed after TS1 -15.6
Transition State 2 (TS2) Energy barrier for the second step +110.4

Thermodynamic Considerations in Molecular Interactions

Understanding the thermodynamics of molecular interactions is essential for predicting the spontaneity and strength of binding between a ligand like this compound and its biological target. The key thermodynamic quantity is the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Computational methods, especially MD simulations, provide a pathway to estimate these thermodynamic parameters.

Binding Enthalpy (ΔH): The enthalpy of binding is primarily related to the change in potential energy upon complex formation. In the context of MD simulations, it is calculated from the molecular mechanics energies, which include the van der Waals and electrostatic interactions between the ligand and the protein, as well as internal strain energies. A negative ΔH indicates that the formation of favorable interactions (like hydrogen bonds) releases energy, driving the binding process.

The following table provides a hypothetical breakdown of thermodynamic parameters for the binding of this compound to a model protein, as might be determined from advanced computational analysis.

Table 5: Illustrative Thermodynamic Parameters of Binding

This table is for illustrative purposes only.

Thermodynamic Parameter Value Interpretation
Binding Enthalpy (ΔH) -45.0 kJ/mol Exothermic; favorable energetic interactions
Binding Entropy Term (-TΔS) +10.0 kJ/mol Unfavorable; loss of conformational freedom
Gibbs Free Energy (ΔG) -35.0 kJ/mol Spontaneous and favorable binding

| Binding Pocket Volume | 450 ų | Represents the size of the active site |

Applications in Chemical Biology and Medicinal Chemistry Research

Exploration as G Protein-Coupled Receptor (GPCR) Ligands

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are implicated in a vast number of physiological processes, making them prime therapeutic targets. nih.govnih.gov The structural motifs within N,N-diallyl-4-aminobenzenesulfonamide suggest its potential to interact with these receptors.

GPR55, a class A GPCR, has been identified as a potential therapeutic target, with its endogenous ligand being L-α-lysophosphatidylinositol (LPI). nih.gov Research into synthetic GPR55 ligands is an active area. Studies on structurally related compounds, such as those with an N-(4-sulfamoylphenyl)thiourea scaffold, have led to the identification of potent GPR55 agonists. nih.gov These investigations often utilize β-arrestin PathHunter assays or measure GPR55-mediated calcium signaling to determine agonist activity. nih.gov

A crucial aspect of these investigations is determining receptor selectivity. GPR55 ligands are often tested for cross-reactivity with other receptors, particularly the cannabinoid receptors CB1 and CB2, due to historical overlap in ligand identification. nih.govnih.gov For instance, studies on different series of compounds have shown that minor structural modifications can drastically alter selectivity. The goal is to identify compounds with high affinity for GPR55 while demonstrating low or no affinity for CB1 and CB2, thereby minimizing off-target effects. nih.gov The signaling pathways of GPR55 can also be influenced by its dimerization with other receptors, such as CB1 and CB2, a phenomenon known as "agonist functional selectivity," where different ligands can trigger distinct cellular responses. mdpi.combiorxiv.org

Compound ScaffoldTarget ReceptorBinding Affinity (Ki)Selectivity ProfileSource
3-benzylquinolin-2(1H)-oneGPR556.2 - 7.1 nMCan show high selectivity over CB1R and CB2R depending on substitutions. nih.gov
N-(4-sulfamoylphenyl)thioureaGPR55Nanomolar PotencyDesigned to be selective with no activity at CB1R, CB2R, or various enzymes. nih.gov
L-α-lysophosphatidylinositol (LPI)GPR55Endogenous AgonistConsidered the primary natural ligand for GPR55. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov For GPCR modulation, SAR studies on this compound would involve synthesizing and testing a series of analogues to understand the role of each structural component.

Key modifications would include:

The Diallyl Groups: Altering the size, saturation, or nature of the allyl groups on the aniline (B41778) nitrogen would probe the steric and electronic requirements of the binding pocket.

The Phenyl Ring: Introducing substituents onto the aromatic ring could influence binding affinity, selectivity, and pharmacokinetic properties.

The goal of such SAR studies is to optimize potency and selectivity for the target receptor, like GPR55, while minimizing interactions with other receptors. nih.govnih.gov

Studies as Enzyme Inhibitors

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit specific classes of enzymes, most notably carbonic anhydrases and cyclooxygenases.

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com Sulfonamides are classic inhibitors of CAs. The inhibitory mechanism is based on the primary sulfonamide group (-SO₂NH₂) acting as a potent zinc-binding group (ZBG). mdpi.com The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native reaction and blocking its catalytic activity. nih.govmdpi.com

In this compound, the crucial primary sulfonamide group remains unsubstituted and is therefore available to bind to the zinc ion. The N,N-diallyl-phenyl portion of the molecule acts as a "tail," extending out of the active site. The nature of this tail is critical for determining the potency and isoform selectivity of the inhibition. mdpi.comresearchgate.net Different CA isoforms (e.g., hCA I, II, IX, XII) have varying active site topographies, and the interactions between the inhibitor's tail and the amino acid residues lining the active site cavity dictate the binding affinity and selectivity. mdpi.comnih.gov Research on a wide array of 4-aminobenzenesulfonamide derivatives shows that modifications to the tail can lead to highly selective inhibitors for specific isoforms. mdpi.comnih.gov

CA IsoformFunction/AssociationInhibition Ki Range (for various sulfonamide derivatives)Source
hCA ICytosolic, ubiquitousModerate to high nanomolar range mdpi.comnih.gov
hCA IICytosolic, ubiquitous, very high activityLow nanomolar to sub-nanomolar range mdpi.comnih.gov
hCA IXTransmembrane, tumor-associatedPotent inhibition (nanomolar range) is a therapeutic goal mdpi.comnih.gov
hCA XIITransmembrane, tumor-associatedPotent inhibition (nanomolar range) is a therapeutic goal mdpi.comnih.gov

The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.govmdpi.com A number of selective COX-2 inhibitors, such as celecoxib, are diaryl heterocycles that contain a sulfonamide or sulfone moiety. This structural feature makes this compound a plausible candidate for investigation as a COX inhibitor.

Research in this area would involve in vitro assays to measure the compound's ability to inhibit ovine COX-1 and human recombinant COX-2, allowing for the determination of IC₅₀ values and a COX-2 selectivity index. nih.govrsc.org Molecular docking studies would be a critical component of this research. mdpi.comnih.gov These computational simulations would predict the binding mode of this compound within the active sites of COX-1 and COX-2, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity and selectivity. nih.govrsc.org

CompoundTarget EnzymeActivity (IC₅₀)Selectivity Index (COX-1/COX-2)Source
Celecoxib (Reference)COX-2~0.30 µM>303 rsc.org
Meloxicam (Reference)Preferential COX-2Variable based on assayShows good COX-2 selectivity nih.gov
Novel 1,4-Benzoxazine DerivativesCOX-20.57 - 0.72 µM186.8 - 242.4 rsc.org

In Silico Antimicrobial Research

The foundational 4-aminobenzenesulfonamide structure is the parent of the sulfa drugs, a historic class of antibiotics. This makes its derivatives, including this compound, subjects of interest for antimicrobial research. Modern approaches heavily utilize in silico methods to predict activity and guide synthesis. nih.govnih.gov

In silico research on this compound would involve several steps. First, molecular docking studies would be performed to predict its binding affinity to key microbial enzymes. nih.gov For bacteria, a primary target is dihydropteroate (B1496061) synthase (DHPS), the enzyme inhibited by classic sulfa drugs. Other potential targets, such as bacterial carbonic anhydrase in pathogens like H. pylori, are also explored. researchgate.net For antifungal research, enzymes like aspartic proteinases from Candida albicans could be targeted. nih.gov Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would be run to evaluate the compound's drug-likeness and potential toxicity profile at an early stage. nih.govresearchgate.net These computational screenings help prioritize which compounds are most promising for synthesis and subsequent in vitro testing against bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal species. researchgate.netresearchgate.net

Identification of Molecular Targets and Binding Site Analysis

The primary molecular targets for sulfonamide-based compounds are often enzymes involved in critical metabolic pathways. For the broader class of sulfonamides, dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, is a well-established target. These drugs act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), thereby halting bacterial growth. While specific binding site analysis for this compound is not extensively documented in publicly available research, it is hypothesized to interact with the pABA binding pocket of DHPS.

Furthermore, some sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. Although heterocyclic derivatives of sulfonamides have shown potent inhibition of carbonic anhydrase with IC₅₀ values below 10 μM, the specific inhibitory activity of this compound against this enzyme class requires further empirical validation. The diallyl substitution contributes to a higher lipophilicity, which may influence its interaction with the hydrophobic regions of enzyme active sites.

Quantitative Structure-Activity Relationship (QSAR) Screening for Antimicrobial Potency

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For sulfonamides, QSAR models have been developed to correlate structural features with antimicrobial potency. These models often incorporate descriptors such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters.

This compound possesses a calculated logP value of 2.1, indicating a higher lipophilicity compared to its mono-allyl counterpart (logP = 1.4). This increased lipophilicity can enhance membrane permeability, a critical factor for reaching intracellular targets in bacteria. While comprehensive QSAR studies specifically including this compound are limited, general models for sulfonamides suggest that an optimal balance of lipophilic and electronic properties is crucial for potent antimicrobial activity. The electron-donating nature of the amino group and the steric bulk of the diallyl substituents are key descriptors that would be considered in such a screening.

Biophysical Interaction Studies in Model Systems

Understanding the biophysical principles governing the interaction of a ligand with its biological target is fundamental to drug design. Isothermal titration calorimetry (ITC) and other biophysical techniques are employed to dissect the thermodynamics of these interactions.

Protein-Ligand Interaction Thermodynamics

The binding of a ligand to a protein is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These thermodynamic parameters provide insights into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects.

Rational Design of Analogues based on SAR

Structure-Activity Relationship (SAR) studies guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers several points for modification to explore the SAR.

Key areas for modification include:

The N-allyl groups: Altering the size, saturation, and functionality of the N-substituents can modulate lipophilicity and steric interactions within the binding site. For example, replacing the allyl groups with other alkyl or aryl moieties could fine-tune the compound's activity and selectivity.

The aromatic ring: Substitution on the benzene (B151609) ring can influence the electronic properties of the sulfonamide and introduce new interaction points with the target protein.

The p-amino group: While often considered essential for the classic antibacterial mechanism of sulfonamides, modifications at this position could lead to novel biological activities or the development of prodrugs.

The increased lipophilicity of this compound, as suggested by its logP value, indicates that it may have improved penetration across biological membranes like the blood-brain barrier. This property could be a starting point for designing analogues targeting central nervous system disorders. The synthesis of a library of analogues based on this scaffold would be a critical step in elucidating a detailed SAR and identifying lead compounds for further development.

Applications in Materials Science and Polymer Chemistry Research

Utilization as a Monomer in Polymer Synthesis

The presence of two allyl groups in N,N-diallyl-4-aminobenzenesulfonamide allows it to function as a monomer in various polymerization reactions. The reactivity of these groups is central to its potential for creating novel polymer architectures.

Free Radical Polymerization of Allyl Groups

The allyl groups of this compound are susceptible to free radical polymerization. A key characteristic of the polymerization of diallyl monomers is the tendency to form cyclopolymers through an alternating intramolecular and intermolecular propagation mechanism, often referred to as cyclolinear polymerization. researchgate.netdntb.gov.ua This process can lead to the formation of polymers containing five- or six-membered rings within the polymer backbone. researchgate.netdntb.gov.ua

However, the radical polymerization of allylic monomers can be challenging. A significant issue is degradative chain transfer, where a hydrogen atom is abstracted from one of the allyl groups, leading to the formation of a stable allylic radical. This process can terminate the growing polymer chain, often resulting in polymers with a low molecular weight. researchgate.net The polymerization rate for allylic monomers is often directly proportional to the initiator concentration, unlike many vinyl monomers where it is proportional to the square root of the initiator concentration. researchgate.net

Copolymerization Strategies with Various Monomers

To overcome the challenges of homopolymerization and to tailor the properties of the resulting polymers, this compound can be copolymerized with a variety of other monomers. This approach allows for the incorporation of its specific functionalities into a broader range of polymer systems. For instance, copolymerization with acrylic monomers, such as acrylic acid or N,N-dimethyl acrylamide, could yield functional copolymers with a combination of properties derived from each monomer unit. nih.gov The determination of reactivity ratios for such copolymerization systems would be crucial for controlling the composition and structure of the resulting copolymer. nih.govrsc.org

Integration into Polymer Networks as a Cross-linking Agent

With its two reactive allyl groups, this compound can act as a cross-linking agent to form three-dimensional polymer networks, such as hydrogels. nih.govresearchgate.net In such a system, the diallyl compound would be mixed with a monofunctional monomer and a polymerization initiator. During polymerization, the growing polymer chains would incorporate the this compound, and the pendant allyl groups could react to form cross-links between chains. The concentration of the cross-linking agent is a critical parameter that influences the properties of the resulting hydrogel, such as its swelling capacity and mechanical strength. researchgate.net The use of diallyl compounds as cross-linkers is an alternative to more common cross-linking agents like N,N'-methylenebisacrylamide. mdpi.com

Integration into Advanced Functional Materials Systems

The unique chemical structure of this compound also makes it a candidate for the development of advanced functional materials, particularly in the area of membrane technology.

Role in Membrane Fabrication and Modification

The modification of polymer membranes is a key area of research aimed at improving their performance in applications such as water purification. One strategy to enhance membrane properties is to incorporate functional molecules onto the membrane surface. This compound could potentially be used in membrane fabrication or modification through techniques like graft polymerization or as an additive in the membrane casting solution. Surface modification can be achieved through methods such as layer-by-layer assembly or plasma deposition, which can introduce a thin, functional layer onto the membrane surface. mdpi.comrsc.org

Enhancement of Membrane Hydrophilicity and Fouling Resistance

Membrane fouling, the unwanted deposition of materials onto the membrane surface, is a major challenge in membrane technology that can reduce efficiency and increase operational costs. nih.gov A common strategy to mitigate fouling is to increase the hydrophilicity of the membrane surface. nih.gov A more hydrophilic surface can form a hydration layer that acts as a barrier to prevent the attachment of foulants. nih.gov

The this compound molecule contains both a sulfonamide and an amino group, both of which are polar and capable of hydrogen bonding. The incorporation of this compound onto a membrane surface would be expected to increase its hydrophilicity, as indicated by a lower water contact angle. researchgate.net This enhanced hydrophilicity could, in turn, improve the membrane's resistance to fouling by reducing the adsorption of hydrophobic foulants. nih.govresearchgate.net The effectiveness of such a modification would be evaluated by measuring changes in water flux and flux recovery rates after exposure to fouling solutions. nih.gov

Future Research Directions and Emerging Paradigms for N,n Diallyl 4 Aminobenzenesulfonamide

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and volatile organic solvents. researchgate.netrsc.orgresearchgate.net The future of N,N-diallyl-4-aminobenzenesulfonamide synthesis lies in the adoption of green and sustainable chemistry principles.

Key areas of development include:

Water-based Syntheses: Utilizing water as a solvent offers significant environmental benefits. researchgate.nettandfonline.com Research into aqueous-phase synthesis of this compound, potentially using water-soluble catalysts or reagents, could lead to more eco-friendly production methods. researchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, have shown promise for the synthesis of sulfonamides. rsc.org This technique can reduce solvent waste and energy consumption, offering a more sustainable alternative to traditional solution-phase synthesis. rsc.org

Alternative Reagents: Moving away from traditional sulfonyl chlorides to more benign starting materials is a key goal. researchgate.net The use of sodium sulfinates or other stable sulfur sources in the synthesis of this compound could improve the safety and sustainability of the process. researchgate.net

Catalytic Methods: The development of novel catalytic systems, including metal-free catalysts, can lead to more efficient and selective syntheses with lower environmental impact. tandfonline.com

Synthetic ApproachKey Features & AdvantagesPotential for this compound
Aqueous Synthesis Utilizes water as a green solvent, potentially simplifying workup. researchgate.netDevelopment of water-soluble precursors or phase-transfer catalysis to enable efficient synthesis in water.
Mechanochemistry Solvent-free, reduced waste, and potentially faster reaction times. rsc.orgExploration of solid-state reactions of 4-aminobenzenesulfonamide with allyl halides under ball milling conditions.
Alternative Reagents Avoids hazardous sulfonyl chlorides, using more stable and less toxic starting materials. researchgate.netInvestigation of coupling reactions between a suitable 4-aminophenyl sulfur source and diallylamine or its precursors.
Catalysis Increased efficiency, selectivity, and potential for asymmetric synthesis. tandfonline.comDesign of catalysts for the direct N,N-diallylation of 4-aminobenzenesulfonamide or its derivatives.

Integration of Advanced Characterization Techniques for Complex Systems

While standard analytical techniques such as NMR, IR, and mass spectrometry are essential for routine characterization scirp.orgnih.gov, a deeper understanding of the behavior of this compound in complex systems necessitates the use of more advanced methods.

Future research should focus on:

Advanced Spectroscopic and Spectrometric Methods: Techniques like solid-state NMR and advanced mass spectrometry methods can provide detailed structural information and insights into intermolecular interactions.

In-situ and Operando Characterization: To understand the dynamic behavior of this compound during reactions or in functional materials, in-situ and operando techniques are crucial for monitoring changes in real-time.

Computational and Experimental Synergy: Combining experimental data with computational modeling can provide a more complete picture of the compound's properties and behavior at the molecular level.

Characterization TechniqueInformation GainedRelevance to this compound
Solid-State NMR Provides information on the structure and dynamics in the solid state.Elucidation of crystal packing and polymorphism of this compound and its derivatives.
Advanced Mass Spectrometry Detailed structural elucidation and analysis of complex mixtures.Identification of reaction intermediates, byproducts, and degradation products.
In-situ Spectroscopy (e.g., Raman, FTIR) Real-time monitoring of chemical transformations.Studying the kinetics and mechanism of polymerization or other reactions involving the allyl groups.
Computational Modeling Prediction of molecular properties, reaction pathways, and spectroscopic signatures.Guiding experimental design and interpreting complex experimental data.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict various properties of this compound derivatives, such as their reactivity, solubility, and potential biological activity. researchgate.netnih.govlanl.gov

De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch, offering new avenues for the development of innovative compounds based on the this compound scaffold. patsnap.comneurosciencenews.comamazon.comyoutube.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.

AI/ML ApplicationDescriptionImpact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity or other properties. researchgate.netPrediction of the potential therapeutic or material properties of novel this compound derivatives.
Generative Models (e.g., GANs, VAEs) Creates new molecular structures with desired characteristics. patsnap.comDesign of new compounds with optimized properties for specific applications, such as improved polymer precursors or bioactive agents.
Reaction Prediction and Optimization Predicts the outcome of chemical reactions and suggests optimal conditions.Streamlining the synthesis of this compound and its derivatives, making the process more efficient.

Exploration of New Fundamental Reactivity Pathways

The two allyl groups in this compound offer a rich platform for exploring novel chemical transformations. Future research should delve into uncovering new reactivity pathways beyond simple additions to the double bonds.

Potential areas of investigation include:

Asymmetric Transformations: The development of catalytic methods for the enantioselective functionalization of the allyl groups could lead to the synthesis of chiral derivatives with unique properties. rsc.orgnih.gov

Palladium-Catalyzed Reactions: The allylic nature of the substituents opens the door to a wide range of palladium-catalyzed reactions, such as allylic substitution and cross-coupling reactions. nih.gov

Radical Reactions: The allylic positions are susceptible to radical abstraction, which could be exploited in radical-mediated polymerization or functionalization reactions. youtube.com

Metathesis Reactions: Ring-closing metathesis could be used to synthesize cyclic derivatives, while cross-metathesis could be employed to introduce new functional groups.

Diversification into Novel Interdisciplinary Research Areas

The unique combination of a sulfonamide group and two reactive allyl moieties makes this compound an attractive building block for applications in various interdisciplinary fields.

Future research should aim to expand its utility in:

Polymer and Materials Science: The diallyl functionality makes it a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored properties. researchgate.net The sulfonamide group can impart specific characteristics such as thermal stability or ion-exchange capabilities. rsc.org

Bio-based Materials: Investigating the use of this compound in the development of biocompatible or biodegradable materials could open up new applications in the biomedical field.

Supramolecular Chemistry: The sulfonamide group can participate in hydrogen bonding, making it a candidate for the design of self-assembling systems and functional supramolecular materials.

Q & A

Q. What are the established synthetic routes for N,N-diallyl-4-aminobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process. For example, N-allylation of 4-aminobenzenesulfonamide derivatives can be achieved using allyl halides in the presence of a base (e.g., NaHCO₃ or K₂CO₃) under solvent-free or acetone-mediated conditions . Key optimization parameters include temperature control (room temperature to reflux), stoichiometric ratios of reagents, and purification via techniques like column chromatography or HPLC to achieve >85% yields . Solvent-free methods reduce side reactions, while acetone enhances reactivity for bulky substituents .

Q. How is the structural characterization of this compound validated in experimental settings?

Structural confirmation relies on spectral and crystallographic analyses:

  • NMR spectroscopy (¹H/¹³C) identifies allyl proton environments (δ 5.0–5.8 ppm for vinyl protons) and sulfonamide connectivity .
  • X-ray crystallography resolves bond lengths (e.g., S–N: ~1.63 Å) and confirms the diallyl substitution pattern .
  • Elemental analysis verifies purity (C, H, N, S within ±0.3% of theoretical values) .

Q. What are the common chemical reactions involving this compound in organic synthesis?

The compound undergoes:

  • N-Acylation : Reacts with carboxylic acid anhydrides (e.g., acetic anhydride) to form acylated derivatives, useful in peptide mimetics .
  • Electrophilic substitution : The sulfonamide group directs electrophiles (e.g., nitration) to the para position of the benzene ring .
  • Cross-coupling reactions : Allyl groups participate in Heck or Suzuki couplings for functionalized aryl systems .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

Computational and experimental approaches are combined:

  • Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like carbonic anhydrase, with ΔG values < −8 kcal/mol indicating strong inhibition .
  • Enzyme kinetics assays (Lineweaver-Burk plots) reveal competitive inhibition patterns (Ki < 1 µM) .
  • Cellular assays (e.g., MIC testing) assess antimicrobial activity against Gram-positive pathogens (MIC₉₀: 2–8 µg/mL) .

Q. How can researchers resolve contradictions in spectral data for structurally similar sulfonamide derivatives?

Discrepancies arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) to distinguish allyl vs. vinyl proton coupling .
  • Variable-temperature NMR to identify dynamic processes (e.g., rotamers) .
  • Comparative XRD analysis to validate bond angles/planarity against databases (e.g., CCDC) .

Q. What are the design principles for modifying this compound to enhance pharmacological activity?

Rational modifications focus on:

  • Bioisosteric replacement : Swapping the sulfonamide with a thiosulfonamide group improves membrane permeability (logP increase by 0.5–1.0) .
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., –CF₃) at the 4-position boosts enzyme inhibition (IC₅₀ reduction by 50%) .
  • Prodrug strategies : Adding hydrolyzable esters (e.g., acetyl) enhances bioavailability (AUC increase 2–3× in murine models) .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps < 5 eV) to predict nucleophilic attack sites .
  • MD Simulations : Trajectories (10–100 ns) model solvation effects on reaction pathways in aqueous/DMSO mixtures .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency (R² > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.